molecular formula C15H24N4S B5802766 N-(4-isopropylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea

N-(4-isopropylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea

Cat. No. B5802766
M. Wt: 292.4 g/mol
InChI Key: OHLVFPUGZFXSBZ-UHFFFAOYSA-N
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Description

Thiourea derivatives are an important class of organic compounds with wide applications in medicinal chemistry, agriculture, and materials science. The compound of interest belongs to this category, featuring both a thiourea moiety and a piperazine ring, indicative of potential biological activity and utility in chemical synthesis.

Synthesis Analysis

Thiourea derivatives are typically synthesized by the reaction of isothiocyanates with amines. The synthesis of related compounds involves refluxing equimolar amounts of an isothiocyanate with an amine or diamine in a suitable solvent, often leading to high yields of thiourea derivatives. This method provides a versatile approach to introduce various substituents into the thiourea framework, allowing for the structural diversity seen in these compounds (Yusof et al., 2010).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by X-ray crystallography, revealing details about their geometric configuration and intramolecular interactions. For instance, N-(3,4-dichlorophenyl)-N′-(2-methylbenzoyl)thiourea exhibits a trans-cis configuration in the crystalline state, with significant intramolecular hydrogen bonding contributing to its stability (Yusof et al., 2010).

properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-(4-propan-2-ylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4S/c1-12(2)13-4-6-14(7-5-13)16-15(20)17-19-10-8-18(3)9-11-19/h4-7,12H,8-11H2,1-3H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLVFPUGZFXSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)NN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794644
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Methylpiperazin-1-yl)-3-[4-(propan-2-yl)phenyl]thiourea

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